molecular formula C16H15N3O B5695341 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B5695341
M. Wt: 265.31 g/mol
InChI Key: XVHNTYFECWOHSA-UHFFFAOYSA-N
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Description

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound features a fused imidazo-pyridine ring system with a phenyl group and an acetamide moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α-bromoacetophenone derivative, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide can be compared with other similar compounds within the imidazo[1,2-a]pyridine family:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-8-9-19-14(10-11)18-15(16(19)17-12(2)20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHNTYFECWOHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320685
Record name N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202773
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

324058-03-9
Record name N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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